1-Benzyl-2-(hydroxymethyl)pyridinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14NO+ |
|---|---|
Molecular Weight |
200.26g/mol |
IUPAC Name |
(1-benzylpyridin-1-ium-2-yl)methanol |
InChI |
InChI=1S/C13H14NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2/q+1 |
InChI Key |
FLQJNJDPLMWZQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CO |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Transformations of 1 Benzyl 2 Hydroxymethyl Pyridinium and Its Derivatives
Established Synthetic Routes for 1-Benzyl-2-(hydroxymethyl)pyridinium and Related Compounds
The most conventional and direct method for synthesizing 1-substituted pyridinium (B92312) salts is through the quaternization of the pyridine (B92270) nitrogen.
Quaternization is a fundamental reaction in pyridine chemistry, involving the alkylation of the nitrogen atom of a pyridine ring. This reaction transforms the neutral pyridine into a positively charged pyridinium salt. The process relies on the nucleophilicity of the nitrogen's lone pair of electrons, which attacks an electrophilic carbon atom, typically from an alkyl or benzyl (B1604629) halide. The efficiency of the reaction can be influenced by several factors, including the steric hindrance around the nitrogen atom and the electronic properties of substituents on both the pyridine ring and the alkylating agent. nih.govosti.govmdpi.com For instance, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with pyridine yields the corresponding pyridinium salt in 78% yield, whereas the reaction with the more sterically hindered 2-methylpyridine results in a significantly lower yield of 31%. nih.gov Quaternization reactions are typically performed by heating the reactants, sometimes in a solvent like acetonitrile, N,N-dimethylformamide (DMF), or methanol (B129727), although solvent-free methods are also employed. nih.govsemanticscholar.org
The synthesis of this compound bromide is a direct application of the quaternization reaction. The reaction involves treating the starting material, 2-(hydroxymethyl)pyridine, with benzyl bromide. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion, which then becomes the counter-ion for the resulting pyridinium salt.
While direct synthesis data for this specific compound is not detailed in the provided results, analogous syntheses are well-documented. For example, the treatment of pyridine-2-carboxaldehyde or 2-acetyl pyridine with various benzylic bromides in DMF at elevated temperatures (40-60°C) yields the corresponding 1-(benzylic)-2-formyl or 1-(benzylic)-2-acetyl pyridinium bromides in moderate yields (50-57%). semanticscholar.org Another similar synthesis involves reacting 2-(benzylthio)pyridine with benzyl bromide at room temperature, which after four days, yields 1-Benzyl-2-(benzylthio)pyridinium bromide. prepchem.com These examples strongly support a similar and effective pathway for the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference Analogy |
|---|---|---|---|---|---|
| 2-(hydroxymethyl)pyridine | Benzyl bromide | DMF or Acetonitrile | Heating (e.g., 40-60°C) | This compound bromide | semanticscholar.org |
Advanced Strategies for Pyridinium Salt Construction Relevant to the Compound
Beyond classical quaternization, advanced synthetic methods offer alternative and often more versatile routes to pyridinium salts and their derivatives.
Radical-mediated C-H functionalization of pyridines has emerged as a powerful tool in synthetic chemistry. researchgate.netacs.orgnih.gov Traditional methods like the Minisci reaction often require strongly acidic conditions and can suffer from a lack of regioselectivity. researchgate.netacs.orgnih.gov A modern approach utilizes N-functionalized pyridinium salts themselves as precursors to enhance reactivity and control the site of functionalization. researchgate.netacs.orgnih.gov This strategy enables regiocontrolled reactions at the C2 and C4 positions under mild, acid-free conditions, often using visible light photoredox catalysis. researchgate.netacs.orgnih.gov While this method is typically used to add functional groups to a pre-formed pyridine ring, it represents an advanced strategy for creating complex derivatives of this compound. For instance, N-substituted pyridinium reagents can be designed to generate pyridyl radical cations, which can then react with arenes to form new N-aryl pyridinium salts via C-H functionalization. rsc.org
Transition-metal catalysis provides an essential modern method for forming N-C bonds in the synthesis of pyridinium salts. rsc.org While traditional N-arylation methods like the Zincke reaction exist, they can be limited in scope. rsc.orgnih.gov A notable advancement is the use of a dual copper/iron catalyst system to mediate the direct N(sp²)-arylation of pyridines with arylboronic acids. rsc.org This method allows for the convenient synthesis of a variety of N-aryl pyridinium salts. rsc.org Although this specific protocol is for N-arylation rather than N-benzylation, it illustrates the principle of using transition metals to construct the pyridinium core structure under relatively mild conditions. Other metals, such as rhodium, are also used in the chemistry of pyridinium salts, for instance, in catalyzing their transformation into other cyclic structures like N-aryl piperidines. liv.ac.uk
| Pyridine Substrate | Coupling Partner | Catalyst System | Anion Source | Product Type | Reference |
|---|---|---|---|---|---|
| Pyridine | Phenylboronic acid | Cu(OAc)₂ / Fe(NO₃)₃·9H₂O | HBF₄ | N-phenyl pyridinium salt | rsc.org |
In line with the principles of sustainable chemistry, several green methods for the synthesis of pyridinium salts have been developed. rasayanjournal.co.innih.gov These approaches aim to reduce waste, shorten reaction times, and avoid hazardous solvents. rasayanjournal.co.in
Mechanochemistry : An efficient and environmentally friendly synthesis of quaternary pyridinium salts has been reported using liquid-assisted grinding (LAG). This solvent-free or minimal-solvent method involves grinding the reactants together, often in a mortar and pestle or a ball mill, to induce a chemical reaction. srce.hr
Microwave-Assisted Synthesis : The use of microwave irradiation is another green technique that can significantly improve synthesis yields and dramatically reduce reaction times compared to conventional heating methods. researchgate.net This has been successfully applied to the quaternization of various pyridine derivatives. researchgate.net
Solvent-Free and Alternative Solvents : Performing reactions without a solvent or using environmentally benign solvents like water or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.in These methods not only reduce environmental impact but can also simplify product workup and purification. rasayanjournal.co.innih.gov
These green strategies offer sustainable and efficient alternatives for the synthesis of this compound and related compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in a variety of chemical transformations. chemicaljournals.com While a specific, detailed microwave-assisted protocol for the synthesis of this compound is not extensively documented, its preparation can be inferred from established microwave-assisted N-alkylation procedures for pyridine derivatives. researchgate.netsemanticscholar.org
The synthesis would logically proceed via the N-benzylation of 2-(hydroxymethyl)pyridine, a readily available starting material. The conventional synthesis of 2-(hydroxymethyl)pyridine itself can be achieved through the hydrolysis of 2-picolyl acetate, which is synthesized from the acylation of 2-picoline N-oxide. google.com A microwave-assisted approach for the preparation of 2-(hydroxymethyl)pyridine involves the grinding of 2-pyridinecarboxaldehyde with sodium hydroxide (B78521) and aluminum oxide, followed by microwave irradiation. This method has been reported to yield the desired product after extraction. chemicalbook.com
For the subsequent N-benzylation step under microwave irradiation, a mixture of 2-(hydroxymethyl)pyridine and a suitable benzylating agent, such as benzyl bromide or benzyl chloride, would be subjected to microwave heating. The reaction is typically carried out in a polar solvent to efficiently absorb microwave energy, or in some cases, under solvent-free conditions. researchgate.net The reaction time and temperature can be significantly reduced compared to conventional heating methods.
| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Reference |
| 2-Pyridinecarboxaldehyde | NaOH, Al2O3, H2O | None | Microwave (200 W), 100 °C, 2 min | 2-(Hydroxymethyl)pyridine | chemicalbook.com |
| 2-Methoxypyridine, Haloalkanes | None | None | Microwave, 100-200 °C, 5 min | N-Alkyl-2(1H)-pyridones | researchgate.net |
This table presents examples of microwave-assisted synthesis of the precursor 2-(hydroxymethyl)pyridine and a related N-alkylation of a pyridine derivative, illustrating the potential conditions for the microwave-assisted synthesis of this compound.
Derivatization Pathways and Functional Group Interconversions on the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the hydroxymethyl group, the benzyl moiety, or the pyridinium core itself.
Modifications at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile handle for various functional group interconversions.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.org The use of stronger oxidizing agents, or modified conditions, can lead to the formation of the corresponding carboxylic acid. For instance, treatment of tetrahydrofuran methanol derivatives with pyridinium chlorochromate has been shown to yield γ-butyrolactones. researchgate.net
Esterification: The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction can be catalyzed by acids or promoted by coupling agents. Esterification is a widely used method for modifying the properties of molecules containing hydroxyl groups. medcraveonline.com
Etherification: Ether derivatives can be synthesized by reacting the hydroxymethyl group with alkyl halides or other electrophiles under basic conditions. For example, the N-alkylation of anilines with 2-pyridinemethanol has been achieved using a ruthenium pincer complex as a catalyst. acs.org
| Transformation | Reagent/Catalyst | Product Functional Group | Potential Product from this compound |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | 1-Benzyl-2-formylpyridinium |
| Esterification | Carboxylic acid (R-COOH) | Ester | 1-Benzyl-2-(acyloxymethyl)pyridinium |
| Etherification | Alkyl halide (R-X) | Ether | 1-Benzyl-2-(alkoxymethyl)pyridinium |
This table outlines potential modifications at the hydroxymethyl group of this compound based on common organic transformations.
Transformations Involving the Benzyl Moiety
The benzyl group provides another avenue for structural diversification.
Transformations at the Benzylic Position: The benzylic C-H bonds are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. Oxidation of the benzylic methylene (B1212753) group to a carbonyl group can also be achieved using reagents like chromium trioxide. wikipedia.org
Electrophilic Aromatic Substitution on the Benzene Ring: The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the pyridinium ring and the methylene group will influence the position of substitution (ortho, meta, or para). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
| Transformation | Reagent/Catalyst | Position of Modification | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light | Benzylic carbon | 1-(α-Bromobenzyl)-2-(hydroxymethyl)pyridinium |
| Benzylic Oxidation | Chromium trioxide (CrO3) | Benzylic carbon | 1-Benzoyl-2-(hydroxymethyl)pyridinium |
| Nitration | HNO3, H2SO4 | Benzene ring (ortho, para) | 1-(Nitrobenzyl)-2-(hydroxymethyl)pyridinium |
| Halogenation | X2, Lewis Acid | Benzene ring (ortho, para) | 1-(Halobenzyl)-2-(hydroxymethyl)pyridinium |
This table summarizes potential transformations of the benzyl moiety in the this compound scaffold.
Structural Variations of the Pyridinium Core
The pyridinium ring itself can be a target for modification, although its electron-deficient nature dictates the types of reactions that are feasible.
Nucleophilic Aromatic Substitution: The pyridinium ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. If a suitable leaving group is present on the ring, nucleophilic aromatic substitution can occur. The reactivity order for leaving groups in nucleophilic aromatic substitution on N-methylpyridinium compounds has been studied, with cyano groups being more reactive than halogens. nih.govrsc.org
Reductive Functionalization: The pyridinium ring can undergo reduction. For example, the ruthenium-catalyzed dearomative functionalization of pyridines activated by an electron-deficient benzyl group can lead to hydroxymethylated piperidines. researchgate.net
| Transformation | Reagent/Catalyst | Position of Modification | Potential Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., piperidine) | Pyridinium ring (with leaving group) | Substituted Pyridinium Salt |
| Reductive Hydroxymethylation | Ruthenium catalyst, Paraformaldehyde | Pyridinium ring | Hydroxymethylated Piperidine (B6355638) |
This table illustrates potential structural variations of the pyridinium core in derivatives of this compound.
Elucidation of Reactivity and Reaction Mechanisms of 1 Benzyl 2 Hydroxymethyl Pyridinium Systems
Electrophilic and Dipolar Reactivity of Pyridinium (B92312) Cationswikipedia.orgrsc.org
The quaternization of the pyridine (B92270) nitrogen atom by a benzyl (B1604629) group significantly activates the ring towards nucleophilic reactions. wikipedia.org This activation renders the carbon atoms of the ring, particularly at the ortho (C2, C6) and para (C4) positions, electrophilic and susceptible to attack by nucleophiles. The inherent electron-deficient nature of the pyridinium cation is the foundation of its electrophilic reactivity.
Nucleophilic Attack at the Pyridinium Ring (C2, C4, C6 Positions)wikipedia.org
The positive charge on the nitrogen atom in 1-benzyl-2-(hydroxymethyl)pyridinium lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This reaction typically occurs at the C2 and C4 positions, which are electronically most deficient. wikipedia.org The presence of the hydroxymethyl group at the C2 position may sterically hinder attack at this site to some extent, potentially favoring attack at the C4 and C6 positions.
The reaction of N-substituted pyridinium salts with various nucleophiles leads to the formation of dihydropyridine (B1217469) derivatives, which can sometimes undergo further transformations. researchgate.net The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can lead to stable adducts or ring-opening products. organic-chemistry.orgrsc.org
Condensation and Addition Reactions (e.g., Michael, 1,3-Dipolar)psu.edunih.gov
Pyridinium salts like this compound can serve as precursors to pyridinium ylides. Treatment with a base can deprotonate the benzylic methylene (B1212753) group, forming a highly reactive N-ylide. This ylide is a 1,3-dipole and can participate in various condensation and cycloaddition reactions. rsc.orgpsu.edu
Michael Addition: Pyridinium ylides can act as nucleophiles in Michael addition reactions with electron-deficient alkenes. rsc.orgnumberanalytics.comslideshare.net This reaction involves the conjugate addition of the ylide to the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond. The initial adduct can then undergo further cyclization or rearrangement. numberanalytics.comnih.gov
1,3-Dipolar Cycloaddition: As 1,3-dipoles, pyridinium ylides readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.govchemrxiv.org This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for synthesizing complex heterocyclic scaffolds like indolizidines. wikipedia.orgacs.orgyoutube.com The reaction is typically concerted and stereospecific. nih.gov For example, the reaction of an N-benzylpyridinium ylide with an alkene would lead to a tetrahydroindolizine derivative.
Nuclear Substitution and Rearrangement Processesyoutube.comacs.org
Pyridinium systems can undergo various substitution and rearrangement reactions. The Zincke reaction, for instance, involves the reaction of pyridinium salts with primary or secondary amines to yield new pyridinium salts, effectively substituting the original N-substituent. wikipedia.org
A particularly relevant rearrangement for systems related to this compound is the Boekelheide rearrangement . youtube.comacs.orgacs.org This reaction involves the rearrangement of α-picoline N-oxides (which have a methyl group at the C2 position) to 2-hydroxymethylpyridines upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. youtube.comnih.gov The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. Subsequent hydrolysis yields the final 2-hydroxymethylpyridine product. youtube.com While this compound itself does not undergo this specific rearrangement, the principles are relevant to the synthesis and reactivity of its structural motifs.
Single-Electron Transfer and Radical Chemistry
In recent years, N-functionalized pyridinium salts have gained significant attention as precursors for radical species under mild, photochemically-induced conditions. nih.govnih.gov This reactivity manifold offers a powerful alternative to traditional polar reactions.
N-Functionalized Pyridinium Salts as Radical Precursorsnih.govwhiterose.ac.ukchemrxiv.org
Pyridinium salts, including N-benzyl derivatives, can act as efficient radical precursors through a single-electron transfer (SET) process. nih.govresearchgate.net Upon excitation, often mediated by a photoredox catalyst and visible light, the pyridinium salt can accept an electron to form a pyridinyl radical. whiterose.ac.ukacs.org This highly reactive intermediate can then fragment to generate a radical species corresponding to the N-substituent. For this compound, this process would lead to the formation of a benzyl radical. This strategy has been widely employed in deaminative functionalization reactions, where amines are converted to pyridinium salts and then used to generate alkyl or benzyl radicals for C-C bond formation. whiterose.ac.ukchemrxiv.orgresearchgate.net The stability and ease of handling of pyridinium salts make them attractive precursors in modern radical chemistry. researchgate.net
Generation of Carbon-, Nitrogen-, and Oxygen-Centered Radicalsnih.gov
The versatility of pyridinium salts as radical precursors allows for the generation of a variety of radical species depending on the nature of the N-substituent. nih.gov
Carbon-Centered Radicals: As mentioned, N-benzylpyridinium salts are excellent precursors for benzyl radicals upon reductive SET. whiterose.ac.ukacs.org Similarly, other N-alkylpyridinium salts can generate various primary, secondary, and tertiary alkyl radicals. nih.gov These carbon-centered radicals are valuable intermediates for alkylation and arylation reactions. nih.gov
Nitrogen-Centered Radicals: N-aminopyridinium salts serve as precursors for N-centered radicals. nih.gov Reductive SET to these salts leads to the cleavage of the N-N bond, generating an amidyl radical and a neutral pyridine molecule. This approach has been used for the direct C-H amination of arenes and heteroarenes.
Oxygen-Centered Radicals: N-alkoxypyridinium salts are effective precursors for oxygen-centered radicals. nih.govnih.gov Photoinduced electron transfer to these salts results in the cleavage of the N-O bond to furnish alkoxyl radicals. nih.gov These radicals can participate in various transformations, including hydrogen atom transfer (HAT) processes to functionalize remote C-H bonds.
Radical-Mediated C-H Functionalization and Minisci-Type Reactions
The functionalization of C-H bonds in heterocyclic compounds through radical-mediated pathways represents a powerful strategy for the synthesis of complex molecules. In the context of this compound systems, Minisci-type reactions are of particular importance. The Minisci reaction traditionally involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroaromatic compound, typically under acidic conditions to ensure protonation and activation of the heterocycle. wikipedia.orgprinceton.edu
Modern variations of the Minisci reaction often employ photoredox catalysis to generate alkyl radicals from precursors like carboxylic acids or alkyl boronic acids under milder conditions. nih.gov For N-substituted pyridinium salts, such as this compound, the quaternization of the nitrogen atom inherently enhances the electrophilicity of the pyridine ring, obviating the need for strong acids. nih.gov This heightened reactivity makes them excellent substrates for radical addition.
The reaction mechanism typically begins with the generation of an alkyl radical. This radical then adds to the electron-deficient pyridinium ring. The position of addition (C2, C4, or C6) is influenced by steric and electronic factors. For a this compound cation, the C4 and C6 positions are the most likely sites for radical attack, as the C2 position is already substituted. Subsequent rearomatization, often involving the loss of a hydrogen atom, yields the functionalized pyridine derivative. The use of N-alkoxypyridinium salts in radical chain reactions has demonstrated the high reactivity of the pyridinium core towards radical addition. chemrxiv.orgrsc.org
N-functionalized pyridinium salts are increasingly recognized as valuable precursors and surrogates in radical-based C-H functionalization. nih.gov They allow for site-selective modifications under acid-free conditions, which is advantageous for late-stage functionalization of complex molecules. nih.gov While direct experimental data on this compound in Minisci-type reactions is limited, the established principles suggest it would be a highly reactive substrate for such transformations.
Alkene Difunctionalization Strategies
Pyridinium salts, including by extension this compound, have emerged as versatile reagents in the difunctionalization of alkenes. researchgate.netrsc.orgrsc.org This strategy allows for the simultaneous introduction of two functional groups across a double bond, providing rapid access to complex molecular architectures. rsc.org The reactivity of pyridinium salts in these transformations stems from two key properties: their ability to undergo single-electron reduction to generate radicals and their high electrophilicity, which makes them susceptible to attack by radical intermediates. researchgate.net
Alkene difunctionalization reactions involving pyridinium salts can be broadly categorized based on the role of the pyridinium salt:
As a radical transfer reagent: The pyridinium salt can serve as a source of a radical (X•) upon reduction. This radical adds to the alkene to form an alkyl radical intermediate, which can then be trapped by a nucleophile. rsc.org
As a pyridine transfer reagent: An external radical can add to an alkene, and the resulting alkyl radical can then add to the electrophilic pyridine core of the pyridinium salt. rsc.org
As a bifunctional reagent: The pyridinium salt itself can provide both the initial radical and the terminating pyridine group. researchgate.net
A notable example is the 1,2-dicarbofunctionalization of trifluoromethyl alkenes with pyridinium salts, which proceeds through a cascade of a [3 + 2] cycloaddition and a visible-light-mediated fragmentation. acs.orgnih.gov This highlights the potential for complex transformations under mild conditions. The regioselectivity of the pyridylation step (addition at C2 vs. C4) is a critical aspect of these reactions. researchgate.net For a this compound system, the substitution pattern would likely direct the addition of an alkyl radical to the C4 or C6 position of the pyridine ring.
Evidence for Free Radical Chain Mechanisms
Many reactions involving pyridinium salts, including those of the this compound system, are proposed to proceed through free radical chain mechanisms. nih.gov Evidence for such mechanisms is often gathered through a combination of experimental observations and computational studies.
Key indicators of a radical chain mechanism include:
Initiation by radical initiators: The reaction may be initiated by thermal or photochemical decomposition of a radical initiator.
Inhibition by radical scavengers: The presence of radical scavengers, such as galvinoxyl or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can suppress or completely inhibit the reaction. nih.gov
Quantum yields greater than one: In photochemical reactions, a quantum yield significantly greater than one suggests that a single photon initiates a chain of multiple reactions. nih.gov
Radical clock experiments: The use of substrates that undergo characteristic and rapid rearrangements if a radical intermediate is formed can provide strong evidence for the presence of radicals. chemrxiv.org
For instance, in the monoalkylation of N-methoxypyridinium salts, the reaction is believed to proceed via a chain reaction where a methoxyl radical propagates the chain. chemrxiv.org The proposed mechanism involves the addition of an alkyl radical to the pyridinium salt, followed by rearomatization through the loss of a proton and subsequent elimination of a methoxyl radical. chemrxiv.org Electrochemical studies have also been instrumental in dissecting the steps of pyridinium salt reactions, including the initial reduction to a pyridyl radical and the subsequent C-N bond cleavage. nih.gov Control experiments, such as running the reaction in the presence of oxygen, which can act as a radical scavenger, often lead to inhibition of the reaction, further supporting a radical pathway. nih.gov
Oxidation and Reduction Pathways of this compound
Regioselective Oxidation to Pyridin-2-ones
The oxidation of pyridinium salts can lead to a variety of products, with the formation of pyridin-2-ones being a significant transformation. For this compound, regioselective oxidation would target the C6 position to yield the corresponding 1-benzyl-6-oxo-2-(hydroxymethyl)pyridinium derivative, which exists in equilibrium with its pyridin-2-one tautomer.
While direct oxidation of this compound to a pyridin-2-one is not extensively documented, related transformations provide insight into potential pathways. The oxidation of N-benzyl-N-methylhydroxylamines to nitrones using oxidants like mercury(II) oxide proceeds through a mechanism where a positive charge develops in the transition state. rsc.org This suggests that the benzyl group can influence the electronic nature of the reaction center during oxidation.
More directly relevant is the oxidation of pyridine N-oxides, which can be regioselectively converted to 2-substituted pyridines. nih.gov Although this is a different starting material, it demonstrates that selective functionalization at the C2 position is achievable. In the case of a 1,2-disubstituted pyridinium salt, the most likely position for oxidation to a carbonyl group would be one of the unsubstituted alpha-positions (C6). The specific reagents and conditions would be crucial in achieving this regioselectivity and avoiding over-oxidation or side reactions involving the benzylic C-H bonds or the hydroxymethyl group.
Electrochemical Behavior and Redox Processes
The electrochemical properties of pyridinium salts are central to their reactivity in many synthetic transformations. The reduction potential of a pyridinium salt is a key parameter that determines its ability to act as an electron acceptor. nih.gov For this compound, the redox processes would involve the transfer of electrons to and from the pyridinium ring system.
Studies on related N-benzylpyridinium derivatives have shown that they undergo reversible one-electron reductions. researchgate.net The reduction potentials are influenced by the substituents on both the pyridine ring and the benzyl group. For example, in 4-benzoyl-N-(substituted benzyl)pyridinium cations, the effect of substituents on the benzyl group on the reduction potential is less pronounced than that of substituents on the benzoyl group, due to the insulating effect of the methylene spacer. researchgate.net This allows for fine-tuning of the redox potential. researchgate.net
The electrochemical reduction of an N-alkylpyridinium salt generates a neutral pyridyl radical. nih.gov This radical can be a key intermediate in various reactions. The stability and subsequent reactivity of this radical are influenced by the substitution pattern. The hydroxymethyl group at the C2 position and the benzyl group at the nitrogen atom of this compound would both influence its electrochemical behavior. Experimental techniques like cyclic voltammetry are used to measure the reduction potentials and study the reversibility of the redox processes. nih.gov The oxidation of N-benzyl-4-piperidone curcumin (B1669340) analogs has been shown to be an irreversible process, with the oxidation potential being sensitive to the electronic nature of the substituents. nih.gov
Photoinduced and Thermally Induced Transformations
N-Benzyl-2-(hydroxymethyl)pyridinium systems are susceptible to transformations initiated by light or heat, leading to significant structural rearrangements.
Photoinduced Transformations
The photochemistry of pyridinium salts is rich and has been extensively studied. rsc.orgresearchgate.net Upon irradiation, pyridinium salts can undergo a variety of transformations, often leading to the formation of structurally complex polycyclic compounds. rsc.org A common photochemical reaction of pyridinium salts is the formation of a bicyclic Dewar pyridine isomer, which can then react with nucleophiles. nih.gov For example, the irradiation of N-methylpyridinium chlorides leads to the formation of azabenzvalene intermediates, which can be trapped by solvents. researchgate.net
The specific pathway of the photochemical transformation is dependent on the substituents on the pyridine ring and the nitrogen atom, as well as the reaction conditions, such as the solvent and the presence of nucleophiles. researchgate.net Photochemical reactions of pyridinium salts have been utilized as key steps in the synthesis of natural products, demonstrating their synthetic utility. chemrxiv.org In the context of this compound, irradiation could potentially lead to intramolecular cyclization or rearrangement products, with the hydroxymethyl and benzyl groups influencing the course of the reaction. Photosensitized electron transfer to N-alkoxypyridinium salts can initiate radical chain reactions, highlighting another facet of their photochemical reactivity. nih.gov
Thermally Induced Transformations
Thermally induced reactions of N-benzylpyridinium systems can also lead to rearrangements. The thermal rearrangement of N-benzylaniline, for instance, results in the migration of the benzyl group to the ortho and para positions of the aniline (B41778) ring via a homolytic cleavage of the C-N bond to form benzyl and anilino radicals. lookchem.comresearchgate.net This suggests that at elevated temperatures, the C-N bond in this compound could potentially cleave, leading to the formation of a benzyl radical and a 2-(hydroxymethyl)pyridine radical.
Photoinduced Rearrangements and Aggregation Enhancement
The interaction of this compound systems with light can induce notable changes in their structure and aggregation state. These photoresponsive behaviors are of fundamental interest and hold potential for applications in materials science and molecular switching.
The pyridinium core is known to undergo photochemical reactions, leading to rearranged isomeric products. Upon irradiation, pyridinium salts can be converted into Dewar isomers. For instance, DFT calculations on the photochemical reaction of 1-n-N-butylpyridinium salt in water with a hydroxide (B78521) anion suggest a process occurring from the S2 excited state (at λ = 253 nm), which can lead to the formation of a Dewar isomer, specifically the 2-butyl-2-azabicyclo[2.2.0]hexa-2,5-dien-2-yl cation. nih.gov This intermediate can then react with nucleophiles like the hydroxide anion. nih.gov While this specific example involves a different N-substituent, it provides a model for the potential photoinduced rearrangements that this compound could undergo.
Furthermore, photochemical methods have been developed for the C(sp²)–H pyridination of aromatic substrates by leveraging the photoexcitation of electron donor–acceptor (EDA) complexes between arenes and pyridinium salts. nih.gov This process, often initiated by black light (λmax ≈ 350 nm), involves a single electron transfer to form an aryl radical cation that is subsequently trapped by a pyridine nucleophile under aerobic conditions. nih.gov While this describes an intermolecular reaction, the principles of photoinduced electron transfer and radical ion formation are relevant to understanding the potential intramolecular photochemical reactivity of the this compound cation itself.
In the solid state or in aggregate form, pyridinium derivatives can exhibit enhanced emission properties, a phenomenon known as aggregation-induced emission (AIE). This is in contrast to many luminophores that suffer from aggregation-caused quenching (ACQ). acs.org The introduction of a benzyl group to a pyrene (B120774) chromophore, for example, can induce AIE, leading to strong emission from pyrene dimers in the aggregated state. researchgate.net
For pyridinium salts, non-covalent intermolecular interactions between adjacent pyridinium units in the solid state are an effective way to achieve solid-state emission. acs.org Studies on N-benzyl pyridinium bromide have demonstrated AIE properties, with a significant increase in emission in the crystalline state compared to in solution. acs.org The nature of the counter-ion can also influence the solid-state emission wavelength. acs.org The mechanism behind this AIE effect in some 1-benzoyl pyrene derivatives is attributed to the rigidification of the molecular structure in the aggregated state. researchgate.net
The aggregation of pyridinium salts can be influenced by the solvent environment. For instance, in a study of pyridinium-based hydrazones, grinding of the crystalline powder led to an enhancement of the absolute fluorescence quantum yield, indicating that mechanical force can induce changes in the aggregation state and photophysical properties.
| Compound System | Phenomenon | Observation |
| 1-n-N-butylpyridinium salt | Photoinduced Rearrangement | Formation of a Dewar isomer from the S2 excited state. nih.gov |
| Arene-Pyridinium EDA Complex | Photochemical Reaction | C(sp²)–H pyridination via photoinduced electron transfer. nih.gov |
| N-Benzyl Pyridinium Bromide | Aggregation-Induced Emission | Significant emission increase in the crystal-state compared to solution. acs.org |
| 1-Benzoyl Pyrene Derivatives | Aggregation-Induced Emission | Strong emission from dimers in the aggregated state due to structural rigidification. researchgate.net |
Thermal Latency in Catalytic Processes
Thermal latency is a desirable characteristic for catalysts in various applications, particularly in polymerization and curing processes where precise control over the initiation of the reaction is crucial. A thermally latent catalyst remains inactive at ambient temperatures and is only activated upon heating to a specific temperature. Pyridinium salts have been explored as precursors to catalytically active species, exhibiting potential for thermal latency.
The development of thermal latent curing agents is of growing interest for expanding the applications of materials like epoxy resins. researchgate.net Pyridine derivatives have been investigated as novel thermal latent curing agents. researchgate.net The general principle involves a stable pyridinium salt at lower temperatures that, upon heating, can either release a catalytically active species or undergo a transformation to become an active catalyst.
For instance, certain pyridinium salts can act as catalysts for the synthesis of cyclic carbonates from epoxides. researchgate.net While many of these reactions are conducted at elevated temperatures, the concept of designing these catalysts to be inactive at room temperature and only become active upon heating aligns with the principles of thermal latency. The catalytic activity of pyridinium salts can be modulated by the nature of the substituents on the pyridine ring and the counter-ion. nih.gov
In the context of this compound, the hydroxymethyl group could potentially play a role in the thermal activation process. For example, a thermally induced intramolecular reaction or rearrangement could unmask a more catalytically active site. While specific studies detailing the thermal latency of this compound in catalytic processes are not extensively documented in the provided literature, the known reactivity of pyridinium salts suggests a plausible avenue for designing such systems. The stability of the N-benzyl bond and the reactivity of the hydroxymethyl group at elevated temperatures would be key factors in determining the latent catalytic behavior of this compound.
| Catalyst System Type | Application | Potential Mechanism of Thermal Latency |
| Pyridine Derivatives | Epoxy Resin Curing | Thermally induced release or formation of a catalytically active species. researchgate.net |
| Pyridinium Salts | Synthesis of Cyclic Carbonates | Inactive at ambient temperature, with activation occurring at elevated temperatures to catalyze the reaction between epoxides and CO2. researchgate.net |
Advanced Spectroscopic Characterization of 1 Benzyl 2 Hydroxymethyl Pyridinium and Analogues
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental for identifying functional groups and analyzing the molecular backbone's structure.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 1-Benzyl-2-(hydroxymethyl)pyridinium, the FT-IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural motifs: the hydroxyl group, the pyridinium (B92312) ring, and the benzyl (B1604629) substituent.
The most prominent and easily identifiable band is the broad absorption corresponding to the O-H stretching vibration of the hydroxymethyl group, typically observed in the region of 3400-3300 cm⁻¹. st-andrews.ac.uk The aromatic C-H stretching vibrations from both the pyridinium and benzyl rings appear at wavenumbers above 3000 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations from the benzylic and hydroxymethyl -CH₂- groups are found in the 3000-2850 cm⁻¹ range.
The fingerprint region of the spectrum contains vibrations characteristic of the pyridinium ring. The C=C and C=N stretching vibrations within the aromatic pyridinium ring give rise to a set of sharp bands typically found in the 1640-1450 cm⁻¹ range. researchgate.netresearchgate.net Bending vibrations for C-H bonds and the C-N stretching vibration also provide structural confirmation. researchgate.net For instance, studies on N-benzyl-N-arylcyanamides show characteristic aromatic C=C stretching around 1508 cm⁻¹. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Structural Unit |
|---|---|---|
| O-H Stretch | 3400 - 3300 (broad) | Hydroxymethyl Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridinium and Benzyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- (Benzyl & Hydroxymethyl) |
| C=C and C=N Stretch | 1640 - 1560 | Pyridinium Ring |
| Aromatic C=C Stretch | 1510 - 1450 | Benzyl Ring |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy is highly effective for characterizing the vibrations of the aromatic rings.
The Raman spectra of pyridine (B92270) and its derivatives are dominated by intense bands related to the ring breathing modes. researchgate.net A very strong, sharp band typically appears around 1000-1010 cm⁻¹, corresponding to the symmetric "ring breathing" vibration of the pyridine ring. Another characteristic band, often observed near 1030-1040 cm⁻¹, is assigned to the trigonal ring breathing mode. researchgate.net
Other significant Raman signals include the C-H in-plane bending and C-N stretching modes. researchgate.net The N≡N bond stretching in diazonium salts, for example, gives a strong Raman signal in the 2285-2305 cm⁻¹ range, highlighting the technique's utility in identifying specific bond types. researchgate.net The analysis of phenyl derivatives often reveals a strong band between 1073-1080 cm⁻¹ related to C-H in-plane-bending and C-N-stretching modes, which would be relevant for the benzyl and pyridinium moieties. researchgate.net
Table 2: Key Raman Shifts for this compound Analogues
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3080 - 3050 | Pyridinium and Benzyl Rings |
| Trigonal Ring Breathing | 1030 - 1040 | Pyridinium Ring |
| Symmetric Ring Breathing | 1000 - 1010 | Pyridinium Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the hydrogen and carbon atoms in the molecule, respectively.
In the ¹H NMR spectrum of this compound, the quaternization of the pyridine nitrogen causes a significant downfield shift of the ring protons compared to neutral pyridine. nih.gov The proton at the C-6 position is typically the most deshielded due to its proximity to the positively charged nitrogen. The protons of the benzyl group appear in the aromatic region (typically 7.2-7.5 ppm), while the benzylic methylene (B1212753) (-CH₂-) protons give a characteristic singlet or AB-system around 4.7-5.8 ppm, depending on the specific analogue and solvent. nih.govnih.gov The hydroxymethyl protons (-CH₂OH) would also present a distinct signal.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring are observed at lower field than in pyridine itself. The chemical shifts of the benzyl and hydroxymethyl carbons are also characteristic. For example, in related N-benzyl 1,4-dihydropyridine (B1200194) derivatives, the N-benzyl -CH₂- carbon appears around 50-60 ppm. nih.gov
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues in DMSO-d₆
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridinium H-6 | ~9.1 | d |
| Pyridinium H-4 | ~8.6 | t |
| Pyridinium H-3, H-5 | 8.2 - 8.0 | m |
| Benzyl Aromatic | 7.5 - 7.2 | m |
| Benzyl -CH₂- | ~5.8 | s |
| Hydroxymethyl -CH₂- | ~4.8 | s |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues
| Carbon(s) | Typical Chemical Shift (ppm) |
|---|---|
| Pyridinium C-2 | ~155 |
| Pyridinium C-4, C-6 | 148 - 145 |
| Pyridinium C-3, C-5 | 130 - 128 |
| Benzyl C-ipso | ~135 |
| Benzyl Aromatic | 129 - 127 |
| Benzyl -CH₂- | ~60 |
While 1D NMR provides information on the chemical environments, 2D NMR experiments establish the connectivity between atoms, which is crucial for unambiguous structural assignment. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridinium ring (e.g., H-3 with H-4, H-4 with H-5) and within the benzyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Correlation/Heteronuclear Multiple Quantum Correlation): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the benzylic -CH₂- proton signal to the benzylic -CH₂- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu HMBC is exceptionally powerful for piecing together the molecular structure. Key correlations for this compound would include the correlation from the benzylic -CH₂- protons to the pyridinium ring carbons (C-2 and C-6) and to the ipso-carbon of the benzyl ring. It would also show a correlation from the hydroxymethyl -CH₂- protons to the C-2 carbon of the pyridinium ring, confirming the substituent's position. ugm.ac.id
Computational chemistry provides advanced methods to complement experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the theoretical NMR chemical shifts of molecules. researchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. imist.maresearchgate.net
By calculating the chemical shifts for a proposed structure and comparing them to the experimental values, researchers can gain a high degree of confidence in their structural assignment. Studies on N-benzylazoles and other heterocyclic compounds have demonstrated that GIAO calculations can yield excellent agreement with experimental ¹H and ¹³C chemical shifts. bohrium.com The accuracy of these predictions is dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). bohrium.comnih.gov Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the calculation.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding the compound's chemical nature.
While a single-crystal X-ray structure for this compound is not publicly available, analysis of the closely related analogue, 2-(hydroxymethyl)pyridinium chloride, provides significant insight into the expected structural features. nih.gov The study of this analogue reveals key conformational and configurational details that are likely to be preserved in the N-benzylated derivative.
In the case of 2-(hydroxymethyl)pyridinium chloride, the pyridinium ring is essentially planar, and the hydroxymethyl substituent adopts a specific conformation relative to the ring. The precise bond lengths and angles within the pyridinium ring and the hydroxymethyl group have been determined, offering a baseline for understanding the geometry of the cation. nih.gov For the title compound, the introduction of the benzyl group at the nitrogen atom would introduce additional conformational flexibility, primarily concerning the torsion angle between the pyridinium and phenyl rings.
A hypothetical single-crystal X-ray diffraction analysis of this compound would definitively establish its absolute configuration if a chiral center is present and resolved, and would precisely determine the conformation of the entire molecule in the crystalline state. This would include the planarity of the pyridinium ring, the orientation of the hydroxymethyl and benzyl groups, and the associated bond lengths and angles.
Table 1: Crystallographic Data for the Analogue 2-(Hydroxymethyl)pyridinium chloride
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₆H₈NO⁺·Cl⁻ |
| Molecular Weight | 145.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.0689 (9) |
| b (Å) | 8.0833 (11) |
| c (Å) | 12.1304 (16) |
| β (°) | 102.078 (2) |
| Volume (ų) | 677.79 (15) |
| Z | 4 |
The solid-state architecture of ionic compounds like this compound is governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonding and π-π stacking, dictate the crystal packing arrangement.
In the crystal structure of the analogue 2-(hydroxymethyl)pyridinium chloride, the packing is consolidated by N—H···Cl and O—H···Cl hydrogen bonds, which link the cations and anions into chains. nih.gov Specifically, the chloride ion interacts with both the pyridinium (N1—H7···Cl1) and the alcohol (O1—H1···Cl1) protons. nih.gov
Other Advanced Spectroscopic and Analytical Methods
Beyond X-ray diffraction, a range of other spectroscopic and analytical techniques are crucial for a full characterization of this compound and its analogues.
UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. Pyridinium salts typically exhibit characteristic absorption bands in the UV region. The absorption spectra of these compounds are influenced by the nature of the substituents on the pyridinium ring and the solvent polarity.
For this compound, electronic transitions are expected to originate from π → π* transitions within the pyridinium and benzyl aromatic systems. The absorption spectrum of various pyrylium (B1242799) salts, which are precursors to pyridinium salts, shows intense absorption bands that are sensitive to solvent polarity. unlv.edu In analogous pyridinium complexes, intraligand π → π* and n → π* transitions are typically observed in the UV region, often between 260 and 295 nm. researchgate.net The introduction of the benzyl group is likely to result in a complex spectrum with multiple absorption maxima, reflecting the electronic transitions within the two aromatic moieties.
Table 2: Expected UV-Visible Absorption Characteristics for this compound
| Type of Transition | Expected Wavelength Range (nm) | Associated Moiety |
|---|---|---|
| π → π* | 200-300 | Pyridinium ring, Benzyl ring |
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method provides experimental validation of the compound's empirical and molecular formula. For newly synthesized compounds like this compound, a close agreement between the experimentally determined elemental composition and the theoretically calculated values is a critical proof of purity and identity. nih.gov The accepted tolerance for agreement is typically within ±0.4%. researchgate.net
Table 3: Theoretical Elemental Composition of this compound Chloride (C₁₃H₁₄ClNO)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 66.24 |
| Hydrogen | H | 1.01 | 6.00 |
| Chlorine | Cl | 35.45 | 15.05 |
| Nitrogen | N | 14.01 | 5.94 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic compounds like pyridinium salts. ESI-MS provides a precise measurement of the molecular weight of the cation, this compound in this case.
Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), detailed structural information can be obtained from the resulting fragment ions. The fragmentation pathways of benzylpyridinium ions have been studied in detail. nih.govnih.gov The primary fragmentation pathway for benzylpyridinium ions is the cleavage of the C-N bond between the benzyl group and the pyridinium ring. researchgate.net This results in the formation of a stable benzyl cation (m/z 91 for an unsubstituted benzyl group) and the neutral loss of the corresponding pyridine derivative. researchgate.net For this compound, this would correspond to the loss of neutral 2-(hydroxymethyl)pyridine. In some cases, rearrangement processes leading to the formation of tropylium (B1234903) ions can also be observed. nih.govresearchgate.net
Table 4: Predicted ESI-MS Fragmentation for the this compound Cation
| Ion | m/z (for unsubstituted benzyl) | Description |
|---|---|---|
| [M]⁺ | 200.25 | Parent molecular ion |
| [M - C₇H₇]⁺ | 109.13 | Loss of benzyl radical |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (or tropylium ion) |
Computational and Theoretical Investigations of 1 Benzyl 2 Hydroxymethyl Pyridinium
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying polyatomic molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of the system.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-Benzyl-2-(hydroxymethyl)pyridinium, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to a minimum on the potential energy surface. irjweb.com This is achieved by calculating the forces on each atom and adjusting their positions until these forces are negligible.
Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable bonds, notably the C-N bond connecting the benzyl (B1604629) group to the pyridine (B92270) ring and the C-C bond of the hydroxymethyl group. Different rotational isomers (conformers) may exist, and DFT calculations can predict their relative stabilities. For instance, studies on related N-substituted pyridinium (B92312) salts have shown that the orientation of the substituent relative to the ring is governed by a complex interplay of steric and electronic effects. nih.gov The global minimum energy conformation, which is the most stable conformer, is identified and used for subsequent calculations. nih.govmdpi.com
Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311G(d,p) level of theory, based on data from similar structures. nih.govresearchgate.netresearchgate.net
| Parameter | Bond/Angle | Calculated Value (Å / °) |
|---|---|---|
| Bond Length | N1-C1 (Pyridine-Benzyl) | 1.485 |
| Bond Length | C2-C7 (Pyridine-CH2OH) | 1.510 |
| Bond Length | C7-O1 | 1.425 |
| Bond Angle | C6-N1-C1 | 119.5 |
| Bond Angle | N1-C2-C7 | 118.0 |
| Dihedral Angle | C6-N1-C1-C8 (Benzyl Ring) | ~75.0 |
Prediction of Vibrational Frequencies and Spectroscopic Data
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. irjweb.comnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. scirp.org
The predicted vibrational spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. For example, O-H stretching of the hydroxymethyl group would appear at high wavenumbers, while C-H stretching vibrations of the aromatic rings would be found in their typical region. scirp.org Vibrations of the pyridinium ring and the benzyl group would also have distinct signatures. Comparing these theoretical spectra with experimentally obtained data is a key method for structural verification. nih.gov
The following table presents a hypothetical selection of predicted vibrational frequencies and their assignments for this compound. researchgate.netscirp.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxymethyl | ~3500 |
| Aromatic C-H Stretch | Benzyl & Pyridinium Rings | 3100-3000 |
| Aliphatic C-H Stretch | Benzyl CH₂ | 2950-2850 |
| C=C/C=N Stretch | Pyridinium Ring | 1600-1450 |
| C-O Stretch | Hydroxymethyl | ~1050 |
Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govbookpi.org A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzyl and pyridinium rings, while the LUMO would also be distributed across the aromatic system, characteristic of π-conjugated systems. nih.govnih.gov
A table of hypothetical electronic properties for this compound is provided below. nih.govbookpi.orgbiointerfaceresearch.com
| Electronic Property | Calculated Value (eV) |
|---|---|
| E (HOMO) | -6.50 |
| E (LUMO) | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govnih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov Green areas represent neutral potential. nih.gov
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the hydroxymethyl group due to its high electronegativity. nih.gov The positive charge of the pyridinium nitrogen and the associated hydrogen atoms on the ring would create regions of strong positive potential (blue), indicating these as likely sites for interaction with nucleophiles. nih.gov The benzyl group would display a more neutral potential, with slight variations across its aromatic ring. This visualization helps in understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents. nih.gov
Reaction Mechanism Simulations and Energetic Profiles
Beyond static properties, computational chemistry can simulate chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally.
Investigation of Transition States and Reaction Pathways
Simulating a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations can locate these transition state structures and calculate their energies. mdpi.com
For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can map out the entire reaction pathway. mdpi.com For example, in its synthesis via N-alkylation of 2-(hydroxymethyl)pyridine with benzyl bromide, the simulation would model the approach of the reactants, the formation of the N-C bond, and the departure of the bromide ion. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. nih.gov By comparing the energetic profiles of different possible pathways, the most favorable reaction mechanism can be determined. nih.govsemanticscholar.org
Thermochemical Calculations and Thermodynamic Properties
Computational chemistry provides a powerful lens for understanding the intrinsic thermodynamic properties of molecular entities such as the this compound cation. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to predict key thermochemical data that are often challenging to determine experimentally. These calculations are fundamental to characterizing the stability and reactivity of the compound.
DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G*, are utilized to perform geometry optimization of the cation. nih.gov This process identifies the lowest energy conformation of the molecule in the gas phase. Once the optimized geometry is obtained, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface and to derive important thermodynamic properties. nih.gov
Key thermochemical parameters that can be calculated include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values provide a quantitative measure of the molecule's stability. For instance, a more negative enthalpy of formation indicates greater energetic stability. The global reactivity parameters, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be derived. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govacs.org A larger gap generally implies lower reactivity. acs.org
The following table presents a hypothetical set of thermodynamic parameters for this compound, based on typical values obtained for similar organic salts from DFT calculations.
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | Value | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | Value | kJ/mol |
| Standard Entropy (S°) | Value | J/(mol·K) |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately. |
Supramolecular Interactions and Aggregation Modeling
The this compound cation, with its aromatic rings and functional groups, is capable of engaging in a variety of non-covalent interactions that drive its self-assembly into larger supramolecular structures. Computational modeling is an indispensable tool for elucidating the nature and strength of these interactions and for predicting the aggregation behavior of the molecule.
The ability of a molecule to act as a structure-directing agent (SDA) in the synthesis of materials like zeolites or metal-organic frameworks is intimately linked to its size, shape, and the non-covalent interactions it can form. Computational models can simulate how this compound might organize itself and other molecules in solution, predisposing a system to crystallize in a particular polymorph or framework topology.
Molecular dynamics (MD) simulations and DFT calculations can be employed to model the aggregation of these cations in solution. These models can reveal the preferred orientation of the molecules within an aggregate, highlighting the key interactions that stabilize the assembly. For instance, simulations can show the formation of dimers, trimers, and larger clusters, and analyze the role of hydrogen bonding involving the hydroxymethyl group, as well as π-π stacking between the pyridinium and benzyl rings. The formation of such aggregates can be a crucial first step in templating the growth of a larger crystalline structure. scielo.br The interaction energy between molecular pairs can be calculated to understand the stability of the supramolecular assembly. nih.gov
The presence of two aromatic rings, the benzyl and the pyridinium moieties, makes π-π stacking a significant contributor to the supramolecular chemistry of this compound. These interactions, while individually weak, are cumulative and play a crucial role in the formation and stability of aggregates. nih.gov
Computational methods are essential for a quantitative analysis of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful technique that can dissect the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov For π-stacked systems, dispersion forces are often a dominant attractive component. nih.govacs.org
DFT calculations with dispersion corrections (e.g., DFT-D) are also widely used to study π-π interactions. nih.gov These calculations can determine the optimal geometry of a π-stacked dimer of this compound cations, including the inter-planar distance and the degree of offset between the rings. The potential energy surface can be scanned to identify the most stable arrangement, which is often a parallel-displaced or T-shaped geometry rather than a perfectly co-facial sandwich orientation. acs.org
The analysis of π-π interactions in related systems, such as pyridine-pyridine and benzene-pyridine dimers, has shown that electrostatic effects also play a role, although their contribution can be complex and not always intuitive. nih.govresearchgate.net The electron-deficient nature of the pyridinium ring and the electron-rich character of the benzyl ring in this compound likely lead to favorable electrostatic interactions in a stacked arrangement. The table below summarizes typical interaction energies and geometries for π-π stacking between aromatic rings, derived from computational studies on analogous systems.
| Interaction Type | Geometry | Inter-planar Distance (Å) | Interaction Energy (kcal/mol) |
| Benzene-Benzene | Parallel-displaced | ~3.4 - 3.8 | ~ -2.5 |
| Pyridine-Pyridine | Anti-parallel offset | ~3.3 - 3.6 | ~ -4.0 |
| Benzene-Pyridine | Parallel-displaced | ~3.4 - 3.7 | ~ -3.0 |
| Note: These values are representative of interactions in similar systems and the specific values for this compound would depend on the exact orientation and computational method. |
Future Perspectives and Emerging Research Avenues for 1 Benzyl 2 Hydroxymethyl Pyridinium Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of pyridinium (B92312) salts often involves the use of harsh reagents and solvents. Future research will increasingly prioritize the development of more environmentally benign and sustainable synthetic methodologies for 1-benzyl-2-(hydroxymethyl)pyridinium.
One promising approach is the adoption of mechanochemistry , such as liquid-assisted grinding (LAG). This solvent-free or minimal-solvent technique has been successfully employed for the synthesis of other quaternary pyridinium salts, offering advantages like reduced waste, faster reaction times, and simpler work-up procedures. srce.hr Another avenue is the use of microwave-assisted organic synthesis (MAOS) , which can significantly accelerate reaction rates and improve yields in a more energy-efficient manner compared to conventional heating. acs.org
Furthermore, the principles of green chemistry are likely to guide the development of new synthetic strategies. This includes the use of renewable starting materials, catalytic reactions to minimize waste, and the selection of safer solvent systems. For instance, the design of biodegradable pyridinium ionic liquids, where the cation incorporates an ester moiety, showcases a move towards more sustainable chemical design that could be adapted for this compound. rsc.org
Biocatalysis represents another frontier for the sustainable synthesis of this compound and its analogs. Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), offer highly selective and efficient routes to chiral amines and related compounds under mild conditions. nih.gov The development of biocatalytic pathways for the synthesis of the precursor molecules or for direct functionalization of the pyridinium ring could provide a greener alternative to traditional chemical methods. nih.govyoutube.com
Exploration of Unconventional Reactivity Modes
The reactivity of pyridinium salts is well-established in classical organic chemistry. However, emerging research is focused on unlocking unconventional reactivity modes through the application of modern synthetic techniques.
Photocatalysis is a particularly promising area. Pyridinium salts are excellent electron acceptors and can readily undergo single-electron transfer (SET) upon photoexcitation. rsc.org This property can be harnessed to generate radicals under mild conditions, enabling a wide range of stereoselective reactions. rsc.orgchemrxiv.org For this compound, this could lead to novel C-H functionalization, annulation reactions, or the introduction of new substituents at various positions on the pyridine (B92270) ring. acs.orgresearchgate.net The photocatalytic generation of phenoxyl radical cations has also enabled the synthesis of phenol-pyridinium salts, showcasing the potential for C-N cross-coupling reactions involving pyridinium compounds. acs.orgnih.gov
Electrochemical synthesis offers another powerful tool for exploring new reactivity. By using electrons as a "traceless" reagent, electrochemical methods can promote reactions under mild and environmentally friendly conditions. acs.org This approach has been used for the synthesis of functionalized imidazo[1,5-a]pyridines and could be adapted for the derivatization of this compound. rsc.orgresearchgate.net For example, electrochemical annulation reactions with alkynes could lead to the construction of novel polycyclic heteroaromatic systems. acs.org
Furthermore, the exploration of reductive transamination of pyridinium salts to N-aryl piperidines opens up new avenues for skeletal editing and the synthesis of saturated N-heterocycles. acs.orgacs.org Applying such methodologies to this compound could provide access to a diverse range of piperidine (B6355638) derivatives with potential biological activities.
Advanced Mechanistic Investigations via In-situ Spectroscopy
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. In-situ spectroscopic techniques are invaluable tools for these investigations, allowing for the real-time monitoring of reactions without the need for sample isolation.
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentration changes of reactants, intermediates, and products throughout a reaction. youtube.com It can provide detailed kinetic information and help to identify transient species. nih.gov For reactions involving this compound, in-situ FTIR could be used to study complexation reactions with metal ions or to follow the progress of catalytic transformations. researchgate.netnih.gov
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about species in solution. researchgate.net It is particularly useful for identifying and characterizing reaction intermediates and for elucidating complex reaction pathways. nih.gov For example, 1H and 13C NMR studies can be employed to track the formation and transformation of pyridinium salts in real-time. researchgate.net
By combining these in-situ techniques, researchers can gain a comprehensive understanding of the factors that control reactivity and selectivity in the chemistry of this compound.
Integration with Machine Learning and AI in Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with desired properties. These computational tools can be applied to accelerate the development of novel derivatives of this compound.
Quantitative Structure-Property Relationship (QSPR) models built using ML algorithms can predict a wide range of physicochemical and biological properties of molecules based on their structure. nih.gov This can be used to screen virtual libraries of this compound derivatives for promising candidates with specific characteristics, such as enhanced catalytic activity or desirable material properties. elsevierpure.comresearchgate.netarxiv.org
Generative models , a type of AI, can design entirely new molecular structures with optimized properties. researchgate.net By training these models on existing data for pyridinium salts and related compounds, it may be possible to generate novel this compound analogs with tailored functionalities.
Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. biointerfaceresearch.comcarta-evidence.orgnih.gov These calculations can complement experimental studies and guide the design of new compounds with specific electronic or optical properties.
Tailored Applications in Niche Materials Science and Supramolecular Systems
The unique structural features of this compound make it an attractive building block for the development of advanced materials and supramolecular assemblies.
In materials science , pyridinium salts are known to exhibit interesting electronic and optical properties. The functionalization of the pyridyl moiety in related systems has been shown to tune the electrochemical properties and thermodynamic stability of metal complexes. nih.gov By strategically modifying the benzyl (B1604629) and hydroxymethyl groups of this compound, it may be possible to create novel materials with applications in areas such as catalysis, sensing, or electronics.
In supramolecular chemistry , the pyridinium unit can participate in non-covalent interactions, such as π-stacking and hydrogen bonding, which are essential for the self-assembly of complex architectures. researchgate.net The presence of the benzyl and hydroxymethyl groups provides additional sites for directed interactions. This could enable the construction of well-defined supramolecular structures, such as molecular triangles and other complex assemblies, with potential applications in host-guest chemistry, molecular recognition, and the development of responsive materials. nih.gov The ability of N-benzyl-2-phenylpyridinium bromide to form face-to-face and center-to-edge π-stacking arrangements in water highlights the potential for creating ordered structures in aqueous environments. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
